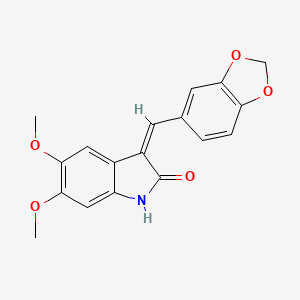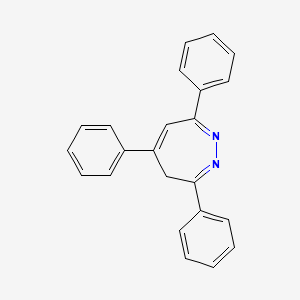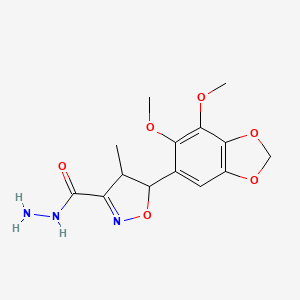![molecular formula C29H30N2O5S B11476456 7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one](/img/structure/B11476456.png)
7-{[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-4,5,6-triethoxy-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic molecule that features a benzodiazole moiety linked to a benzofuranone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This can be achieved by reacting o-phenylenediamine with benzyl chloride under acidic conditions.
Linking the Benzodiazole to Benzofuranone: The benzodiazole derivative is then reacted with a benzofuranone precursor in the presence of a suitable base to form the desired compound.
Introduction of the Triethoxy Groups: The final step involves the ethoxylation of the benzofuranone ring using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzodiazole moiety, potentially converting it to a more saturated form.
Substitution: The ethoxy groups on the benzofuranone ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the ethoxy groups.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Saturated Benzodiazole Derivatives: From reduction reactions.
Functionalized Benzofuranone Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediate: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology and Medicine
Antimicrobial Agents: Potential use in the development of new antimicrobial drugs.
Cancer Research: Investigated for its potential anti-cancer properties due to its ability to interact with biological targets.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: As a precursor in the synthesis of active pharmaceutical ingredients.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. The benzodiazole moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the benzofuranone structure can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole Derivatives: Share the benzodiazole moiety but differ in their overall structure.
Benzofuran Derivatives: Contain the benzofuranone structure but lack the benzodiazole moiety.
Uniqueness
The combination of the benzodiazole and benzofuranone structures in 7-{[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]METHYL}-4,5,6-TRIETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE provides unique chemical and biological properties that are not found in simpler derivatives. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C29H30N2O5S |
|---|---|
Peso molecular |
518.6 g/mol |
Nombre IUPAC |
7-[(1-benzylbenzimidazol-2-yl)sulfanylmethyl]-4,5,6-triethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C29H30N2O5S/c1-4-33-25-20-17-36-28(32)24(20)21(26(34-5-2)27(25)35-6-3)18-37-29-30-22-14-10-11-15-23(22)31(29)16-19-12-8-7-9-13-19/h7-15H,4-6,16-18H2,1-3H3 |
Clave InChI |
DVNRBIVIUHDOKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NC4=CC=CC=C4N3CC5=CC=CC=C5)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [2-(4,5-dimethoxy-2-{[(2-oxo-2,3-dihydro-1,3-benzothiazol-5-yl)sulfonyl]amino}phenyl)ethyl]carbamate](/img/structure/B11476375.png)
![6,8-dimethyl-3-(5-methylfuran-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B11476381.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[4-(morpholin-4-ylsulfonyl)phenyl]ethyl}propanamide](/img/structure/B11476388.png)
![Ethyl 2-(4-{[(3-chlorophenyl)carbamoyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11476394.png)


![3-[2-(4-chlorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B11476412.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxy-5-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B11476416.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(4-fluorobenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11476423.png)
![3-benzyl-5-[(3-methylpyridin-2-yl)amino]-2-phenyl-5-(trifluoromethyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11476425.png)
![N-[2-(4-benzoylphenoxy)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B11476432.png)

![N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine](/img/structure/B11476464.png)
![N-[2-(2-hydroxyethoxy)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11476467.png)
